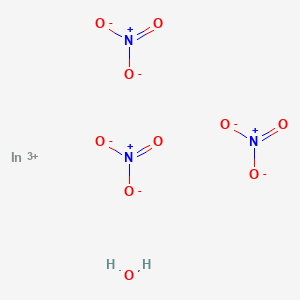

Indium(III) nitrate hydrate

Description

Propriétés

Numéro CAS |

13465-14-0 |

|---|---|

Formule moléculaire |

H3InNO4 |

Poids moléculaire |

195.85 g/mol |

Nom IUPAC |

indium(3+);trinitrate;hydrate |

InChI |

InChI=1S/In.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

Clé InChI |

IVULQSOWZDLIPB-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[In+3] |

SMILES canonique |

[N+](=O)(O)[O-].O.[In] |

Autres numéros CAS |

13465-14-0 |

Pictogrammes |

Oxidizer; Irritant |

Numéros CAS associés |

13770-61-1 (Parent) |

Synonymes |

indium (III) nitrate indium nitrate indium nitrate hydrate |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Indium(III) Nitrate Hydrate for Researchers and Drug Development Professionals

Introduction

Indium(III) nitrate (B79036) hydrate (B1144303), a versatile inorganic salt, is a key precursor in the synthesis of various indium-based materials. Its high solubility in water and alcohols makes it an ideal starting material for numerous chemical reactions.[1][2] This technical guide provides a comprehensive overview of the properties, experimental protocols, and biological implications of indium(III) nitrate hydrate, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is a white, crystalline solid that is highly soluble in water.[1] It is an oxidizing agent and should be handled with care, avoiding contact with combustible materials.[3]

Chemical and Physical Data

The following tables summarize the key quantitative data for this compound.

| Identifier | Value |

| CAS Number | 207398-97-8[1][4][5][6][7] |

| Molecular Formula | In(NO₃)₃ · xH₂O[1][4] |

| Molecular Weight | 300.83 g/mol (anhydrous basis)[4][5][6] |

| EC Number | 237-393-5[1][5] |

| Physical Property | Value |

| Appearance | White crystalline powder or lumps[4][5] |

| Melting Point | 100 °C (decomposes)[8] |

| Solubility | Soluble in water, methanol, and ethanol[2][9] |

| Density | 2.43 g/cm³ (pentahydrate)[8] |

Experimental Protocols

This compound is a crucial reagent in the synthesis of nanomaterials and catalysts. Below are detailed methodologies for key applications.

Synthesis of Indium Oxide (In₂O₃) Nanoparticles

This protocol describes a polymerized complex method for synthesizing indium oxide nanoparticles.[3][4][10]

Materials:

-

Indium(III) nitrate n-hydrate (In(NO₃)₃ · nH₂O)

-

Polyvinylpyrrolidone (PVP)

-

Distilled water

Procedure:

-

Dissolve 7.5 g of PVP in 500 ml of distilled water with vigorous stirring at 50°C.

-

Slowly add 5 g of indium(III) nitrate n-hydrate to the PVP solution.

-

Continue stirring the transparent, white-colored mixture in the air until it dries to a gelled precursor.

-

Calcine the precursor at a selected temperature (e.g., 450, 500, 550, or 600°C) for 2 hours to obtain In₂O₃ nanoparticles.[4]

Preparation of Indium-Based Catalysts

This protocol details the preparation of an indium-based catalyst using the urea (B33335) hydrolysis method for applications such as CO₂ hydrogenation to methanol.[5]

Materials:

-

This compound (In(NO₃)₃ · xH₂O)

-

Urea

-

Milli-Q water

Procedure:

-

Mix 10.23 g of In(NO₃)₃ · xH₂O and 25.96 g of urea with 150 mL of Milli-Q water in a round-bottom flask.

-

Stir the mixture for 30 minutes.

-

Heat the flask under reflux at 90°C for 16 hours, resulting in a milky suspension.

-

Centrifuge the suspension and wash the solid product several times with a total of 1 L of distilled water.

-

Dry the solid product at 80°C for 16 hours.

-

Calcine the dried product at 500°C for 6 hours with a heating rate of 5°C/min⁻¹.

Biological Signaling and Drug Development Implications

While this compound itself is primarily used in materials science, the biological effects of indium compounds are of significant interest to drug development professionals, particularly concerning toxicology and potential therapeutic applications.

Toxicological Profile and Signaling Pathways

Exposure to insoluble indium compounds, such as indium tin oxide (ITO), has been linked to lung injury.[11] Mechanistic studies suggest that this toxicity is mediated through the activation of the NF-κB signaling pathway.[6] Inhalation of indium-containing nanoparticles can lead to their intracellular accumulation, releasing indium ions that induce oxidative stress, a pro-inflammatory response, and DNA damage.[]

The proposed pathway involves:

-

Initiation: Inhaled indium compounds, like ITO, are taken up by macrophages.

-

Activation: Intracellular indium ions trigger the activation of the NF-κB signaling pathway, potentially mediated by IL-17A.[6]

-

Inflammatory Response: Activated NF-κB leads to the production of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and fibrogenic factors (e.g., TGF-β1).[6]

-

Cellular Damage: The sustained inflammatory response can lead to lung damage and fibrosis.[6][11]

Applications in Drug Delivery

The unique properties of indium-based nanomaterials, synthesized from precursors like this compound, are being explored for applications in drug delivery systems. The ability to functionalize nanoparticles allows for targeted delivery of therapeutic agents, potentially enhancing efficacy and reducing systemic toxicity. Research in this area is ongoing, with a focus on developing stable and biocompatible indium-based nanocarriers.

This compound is a compound of significant interest due to its wide-ranging applications, from the synthesis of advanced materials to its relevance in understanding the biological effects of indium compounds. For researchers and professionals in drug development, a thorough understanding of its properties, handling, and biological implications is crucial for both leveraging its potential in areas like drug delivery and mitigating potential toxicological risks.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound, Puratronic™, 99.999% (metals basis) | Fisher Scientific [fishersci.ca]

- 3. [PDF] Synthesis and Characterization of Indium Oxide Nanoparticles Using Indium Nitrate and Polyvinylpyrrolidone (PVP) as Precursors | Semantic Scholar [semanticscholar.org]

- 4. thaiscience.info [thaiscience.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Indium(III) nitrate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Health effects of indium compounds in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intracellular accumulation of indium ions released from nanoparticles induces oxidative stress, proinflammatory response and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Indium(III) Nitrate Hydrates: Trihydrate and Pentahydrate Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trihydrate and pentahydrate forms of indium(III) nitrate (B79036). It includes a detailed comparison of their physicochemical properties, experimental protocols for their synthesis and characterization, and an exploration of their biological implications, particularly concerning cytotoxicity.

Introduction

Indium(III) nitrate, a salt of indium and nitric acid, is a versatile compound available in various hydrated forms, most notably as a trihydrate and a pentahydrate.[1] These compounds serve as crucial precursors in the synthesis of indium-based materials, such as indium oxide, which is vital for transparent conductive films in electronics and solar cells.[2] Their applications extend to catalysis and organic synthesis, where they function as effective Lewis acids.[2] In the biomedical field, indium compounds are being explored for their potential in drug delivery systems and as therapeutic agents. Understanding the distinct properties of the different hydrate (B1144303) forms is essential for their effective application in research and development.

Physicochemical Properties

The number of water molecules in the crystal lattice significantly influences the physical and chemical characteristics of indium(III) nitrate hydrates. While the pentahydrate form has been crystallographically verified, the trihydrate is also a common commercial form.[1] A comparative summary of their key properties is presented below.

Table 1: Comparative Physicochemical Properties of Indium(III) Nitrate Hydrates

| Property | Indium(III) Nitrate Trihydrate | Indium(III) Nitrate Pentahydrate |

| Molecular Formula | In(NO₃)₃·3H₂O[3] | In(NO₃)₃·5H₂O[4] |

| Molecular Weight | 354.88 g/mol [3] | 390.91 g/mol [4] |

| Appearance | White to off-white crystalline powder[5][6] | White to off-white crystals, powder, or lumps[4] |

| Crystal Structure | Not crystallographically verified[1] | Monoclinic[1] |

| Density | Not available | 2.43 g/cm³[1] |

| Melting Point | Decomposes below 100°C[5] | Decomposes at 100°C[7] |

| Solubility in Water | Soluble, forms an acidic solution[5][8] | Soluble[9] |

| Aqueous Solution pH | 2.0–3.0 for a 50 g/L solution at 25°C[5] | Not specified |

Experimental Protocols

Synthesis of Indium(III) Nitrate Hydrate Solution

The general method for synthesizing this compound involves the reaction of indium metal with nitric acid.[1] The specific hydrate form obtained depends on the crystallization conditions.

Materials:

-

High-purity indium metal (ingots or powder)[8]

-

Concentrated nitric acid (65-70%)[8]

-

Deionized water[8]

Procedure:

-

Carefully add indium metal to a reaction vessel.

-

Slowly add concentrated nitric acid to the vessel. The reaction is exothermic and produces nitrogen oxides; therefore, it must be performed in a well-ventilated fume hood.[1]

-

The reaction mixture can be gently heated to facilitate the dissolution of the indium metal.[8]

-

Once the indium has completely dissolved, the resulting solution is an aqueous solution of indium(III) nitrate.

-

To obtain the crystalline hydrate, the solution is typically evaporated to reduce the volume of water, leading to crystallization upon cooling.[1] The specific conditions of evaporation and cooling will influence whether the trihydrate or pentahydrate is the predominant form.

Characterization of Indium(III) Nitrate Hydrates

Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to determine the water content and thermal decomposition pathway.

-

Procedure: A small sample of the this compound is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate. The weight loss is monitored as a function of temperature.

-

Expected Results: The initial weight loss corresponds to the loss of water of hydration. For the trihydrate, decomposition begins below 100°C.[5] Further heating to approximately 240°C results in the decomposition of the nitrate to form indium(III) oxide (In₂O₃), releasing nitrogen oxides and oxygen.[1][5]

Spectroscopic Analysis (Raman and IR): Vibrational spectroscopy can be used to characterize the coordination of the nitrate ions and water molecules to the indium center.

-

Procedure: Raman and Infrared (IR) spectra of the solid samples are recorded.

-

Expected Results: The spectra will show characteristic bands for the nitrate groups (both free and coordinated) and the In-O vibrations. In aqueous solutions, Raman spectroscopy can distinguish between inner-sphere and outer-sphere complexes of the nitrate ion with the hydrated indium(III) ion.

Biological Activity and Cytotoxicity

The biological effects of indium compounds are of increasing interest, particularly in the context of drug development and toxicology. The cytotoxicity of indium(III) nitrate is believed to be mediated by the intracellular release of indium ions (In³⁺), which can induce oxidative stress, leading to cellular damage.

Proposed Signaling Pathway for Indium-Induced Cytotoxicity

The following diagram illustrates a proposed pathway for the cytotoxic effects of indium ions released from indium(III) nitrate hydrates.

Caption: Proposed mechanism of this compound cytotoxicity.

Studies have shown that intracellular accumulation of indium ions can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress.[10][11] This oxidative stress can, in turn, cause DNA damage and trigger a pro-inflammatory response, ultimately leading to cell death.[10] Research on indium nitrate in a fish cell line suggests that its toxicity is at least partly mediated by oxidative stress.[12]

Conclusion

Indium(III) nitrate trihydrate and pentahydrate are important inorganic compounds with distinct physicochemical properties that influence their application in various scientific and industrial fields. A thorough understanding of their synthesis, characterization, and biological activity is crucial for their effective and safe use. The provided experimental protocols and the proposed cytotoxicity pathway offer a foundational framework for researchers and professionals working with these versatile materials. Further investigation into the precise conditions for isolating specific hydrate forms and elucidating the detailed molecular mechanisms of their biological effects will continue to be valuable areas of research.

References

- 1. Indium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Indium(III) Nitrate Trihydrate | H6InN3O12 | CID 129719503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. Buy Indium(III) nitrate trihydrate (EVT-1486343) | 15650-88-1 [evitachem.com]

- 6. indium.com [indium.com]

- 7. Indium (III) Nitrate | Indium trinitrate pentahydrate | H10InN3O14 - Ereztech [ereztech.com]

- 8. Page loading... [guidechem.com]

- 9. carlroth.com [carlroth.com]

- 10. Intracellular accumulation of indium ions released from nanoparticles induces oxidative stress, proinflammatory response and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Toxicological assessment of indium nitrate on aquatic organisms and investigation of the effects on the PLHC-1 fish cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Indium(III) Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Indium(III) nitrate (B79036) hydrate (B1144303), a key precursor in the development of various indium-based materials with applications in electronics, catalysis, and medicine. This document details the experimental protocols for its preparation and the analytical techniques used for its characterization, presenting quantitative data in a clear and accessible format.

Synthesis of Indium(III) Nitrate Hydrate

This compound is typically synthesized by the reaction of metallic indium with nitric acid. The degree of hydration of the final product can be controlled by the reaction and crystallization conditions. Several protocols have been reported, ranging from laboratory-scale to industrial production.

General Synthesis Protocol

The most common method for synthesizing this compound involves the direct reaction of indium metal with concentrated nitric acid.[1] The reaction is typically exothermic and produces nitrogen oxides as byproducts.

Experimental Protocol:

-

Preparation of Indium: High-purity indium metal (≥99.99%) is used as the starting material. To increase the surface area for the reaction, the indium ingot can be melted and poured into cold deionized water to form "indium flowers."

-

Reaction with Nitric Acid: The indium metal is placed in a suitable reaction vessel, and concentrated nitric acid (e.g., 65%) is added cautiously in a well-ventilated fume hood. The molar ratio of indium to nitric acid is approximately 1:4.[1][2]

-

Heating and Dissolution: The reaction mixture is gently heated to facilitate the dissolution of the indium metal. The temperature is typically maintained between 60°C and 100°C.[2]

-

Evaporation and Crystallization: Once the indium has completely dissolved, the resulting solution is heated to evaporate excess nitric acid and water. The solution is concentrated until crystallization begins.

-

Isolation and Drying of Crystals: The crystals of this compound are isolated by filtration. The collected crystals are then washed with a small amount of cold deionized water and dried under vacuum or in a desiccator to a constant weight.

Reaction Yield: The yield of the synthesis is typically high, though it is dependent on the specific reaction conditions and the care taken during product isolation.

Industrial-Scale Synthesis Variation

For larger-scale production, a modified protocol is often employed to control the reaction rate and ensure safety.

Experimental Protocol:

-

Melted Indium Preparation: A significant quantity of refined indium ingot (e.g., 30 kg) is melted at approximately 280°C.

-

Formation of Indium Flowers: The molten indium is slowly and evenly poured into a large volume of cold deionized water (e.g., 60 L) to produce indium flowers with a high surface area.

-

Reaction Setup: The indium flowers are placed in a reaction kettle equipped with a water bath for temperature control. Deionized water is added to the kettle.

-

Controlled Addition of Nitric Acid: Concentrated nitric acid is added to the reaction kettle at a controlled rate while maintaining the reaction temperature at around 98°C.

-

Oxygenation: To facilitate the reaction and minimize the emission of nitrogen oxides, pure oxygen (>99.9%) is passed through the reaction mixture.

-

Purification: The resulting this compound solution may be treated with hydrogen peroxide to decolorize it, followed by stirring and standing to obtain a clear solution.

Physicochemical Properties

This compound is a white, crystalline solid that is highly soluble in water and alcohols.[2] The properties of the different hydrated forms are summarized below.

| Property | Anhydrous (In(NO₃)₃) | Trihydrate (In(NO₃)₃·3H₂O) | 4.5-Hydrate (In(NO₃)₃·4.5H₂O) | Pentahydrate (In(NO₃)₃·5H₂O) |

| Molecular Weight ( g/mol ) | 300.85[3] | 354.91[3] | 381.94[3] | 390.92 |

| Appearance | Odorless, off-white crystalline powder[3] | Odorless, off-white crystalline powder[3] | Odorless, off-white crystalline powder[3] | White solid |

| Theoretical Indium (%) | 38.17[3] | 32.35[3] | 30.06[3] | 29.35 |

| Solubility | Highly soluble in water[3] | Highly soluble in water[3] | Highly soluble in water[3] | Soluble in water |

Characterization Techniques

A variety of analytical techniques are employed to characterize the structure, composition, and thermal properties of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in the molecule and to understand the coordination environment of the indium ion.

Experimental Protocol (FTIR):

-

Sample Preparation: A small amount of the this compound sample is mixed with dry potassium bromide (KBr) and pressed into a transparent pellet.

-

Data Acquisition: The FTIR spectrum is recorded in the mid-infrared region (typically 4000-400 cm⁻¹).

FTIR Spectral Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching of water molecules |

| ~1630 | H-O-H bending of water molecules |

| ~1384 | Asymmetric N-O stretching (ν₃) of the nitrate group[4] |

| ~1050 | Symmetric N-O stretching (ν₁) of the nitrate group[4] |

| ~830 | Out-of-plane bending (ν₂) of the nitrate group[4] |

Experimental Protocol (Raman):

-

Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide.

-

Data Acquisition: The Raman spectrum is excited using a laser source (e.g., 514.5 nm argon ion laser) and the scattered light is analyzed.

Raman Spectral Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~1510 | Bound NO₃⁻ (C₂v symmetry) |

| ~1425 | Unbound NO₃⁻ (D₃h symmetry) |

| ~1315 | Bound NO₃⁻ (C₂v symmetry) |

| ~1050 | Unbound NO₃⁻ (D₃h symmetry) |

| ~750 | Bound NO₃⁻ (C₂v symmetry) |

| ~720 | Unbound NO₃⁻ (D₃h symmetry) |

| ~270 | In-O stretching mode in the In-ONO₂ complex |

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal decomposition of this compound.

Experimental Protocol (TGA/DTA):

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in an alumina (B75360) or platinum crucible.

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., static air), and the change in mass (TGA) and temperature difference between the sample and a reference (DTA) are recorded as a function of temperature.

Thermal Decomposition Data for In(NO₃)₃·4.5H₂O: [5]

| Temperature (°C) | Process |

| 119 | In(NO₃)₃·4.5H₂O → In(NO₃)₃·3.25H₂O |

| 160 | In(NO₃)₃·3.25H₂O → In₂O(NO₃)₄·H₂O |

| 188 | In₂O(NO₃)₄·H₂O → In₂O(NO₃)₄ |

| 220 | In₂O(NO₃)₄ → InONO₃ |

| 243 | InONO₃ → In₂O₃ |

The final decomposition product upon heating above ~250°C is indium(III) oxide (In₂O₃).[3]

X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique for determining the crystal structure of this compound. The pentahydrate is the only form whose structure has been crystallographically verified.

Experimental Protocol (Powder XRD):

-

Sample Preparation: A finely ground powder of the this compound is mounted on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).

Crystallographic Data for Indium(III) Nitrate Pentahydrate (In(NO₃)₃·5H₂O):

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 10.35 |

| b (Å) | 9.17 |

| c (Å) | 11.25 |

| β (°) | 91.05 |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the synthesis and characterization of this compound and the logical relationships between the different characterization techniques.

Caption: Experimental workflow for synthesis and characterization.

Caption: Logical relationships in synthesis and characterization.

References

A Technical Guide to the Thermal Decomposition of Indium(III) Nitrate Hydrate for the Synthesis of Indium Oxide

This technical guide provides a comprehensive overview of the thermal decomposition of indium(III) nitrate (B79036) hydrate (B1144303) (In(NO₃)₃·xH₂O) to produce indium(III) oxide (In₂O₃). The document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and characterization of indium oxide nanoparticles. This guide details the underlying chemical transformations, experimental methodologies, and characterization of the resulting oxide material.

Introduction

Indium(III) oxide is a crucial n-type semiconductor with a wide band gap (around 3.75 eV), making it suitable for a variety of applications, including transparent conductive coatings, gas sensors, and catalysts.[1][2] One common and effective method for synthesizing In₂O₃ nanoparticles is through the thermal decomposition of indium(III) nitrate hydrate.[1] This process involves heating the hydrated salt, leading to the sequential removal of water molecules and nitrate groups, ultimately yielding the stable oxide. The physical and chemical properties of the final In₂O₃ product, such as particle size and morphology, are highly dependent on the synthesis protocol, including precursor preparation and thermal treatment conditions.[3][4]

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process. The exact temperatures and intermediate products can vary depending on the degree of hydration of the starting material and the experimental conditions, such as the heating rate and atmosphere.

A proposed decomposition pathway for indium(III) nitrate with 4.5 water molecules (In(NO₃)₃·4.5H₂O) when heated in air is as follows[5]:

-

Dehydration: The process begins with the loss of water molecules. Initially, at around 119°C, the hydrate loses some of its water to form In(NO₃)₃·3.25H₂O.[5] Further heating to 160°C leads to the formation of an oxynitrate intermediate, In₂O(NO₃)₄·H₂O.[5]

-

Intermediate Formation: As the temperature increases to 188°C, the remaining water molecule is lost, yielding In₂O(NO₃)₄.[5]

-

Oxynitrate Decomposition: At approximately 220°C, this intermediate decomposes further to form indium oxynitrate (InONO₃).[5]

-

Final Oxide Formation: The final decomposition to indium(III) oxide (In₂O₃) occurs at around 243°C.[5] Continued heating to higher temperatures (e.g., above 500°C) ensures the complete conversion and crystallization of the indium oxide.[6]

The following diagram illustrates the proposed thermal decomposition pathway of this compound.

Caption: Proposed thermal decomposition pathway of In(NO₃)₃·4.5H₂O.

Experimental Protocols

Several methods have been reported for the synthesis of indium oxide from indium(III) nitrate. The choice of method can influence the characteristics of the final product.

Polymerized Complex Method

This method utilizes a polymer, such as polyvinylpyrrolidone (B124986) (PVP), to act as a matrix for the entrapment of indium ions, leading to a gelled precursor.[3]

Protocol:

-

Dissolve 7.5 g of polyvinylpyrrolidone (PVP) in 500 ml of distilled water with vigorous stirring at 50°C.[3]

-

Slowly add 5 g of indium(III) nitrate n-hydrate to the PVP solution.[3]

-

Continue stirring the transparent white-colored mixture for several hours in the air until it dries to a gelled precursor.[3]

-

Grind the dried precursor into a yellow powder using a mortar and pestle for 30 minutes at room temperature.[3]

-

Calcine the precursor powder in a box furnace in the air at a specified temperature (e.g., 450, 500, 550, or 600°C) for 2 hours.[3]

-

Grind the calcined samples to break up large agglomerates, yielding yellow-white In₂O₃ nanoparticles.[3]

Sol-Gel Method

The sol-gel technique is another facile and cost-effective approach to synthesize In₂O₃ nanoparticles.[1]

Protocol:

-

Dissolve 5 g of this compound in a mixture of ethanol (B145695) and citric acid solution.[1]

-

Stir the solution for 4 hours at a temperature of 60°C to form a gel.[1]

-

Dry the resulting gel to obtain a yellowish sample.[1]

-

The dried sample is then ready for characterization and further analysis.[1]

The following diagram provides a logical workflow for a typical experimental setup for the synthesis of Indium Oxide.

Caption: Experimental workflow for In₂O₃ synthesis from indium nitrate.

Quantitative Data Summary

The thermal decomposition process and the properties of the resulting indium oxide can be quantified using various analytical techniques.

Thermal Analysis Data

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal decomposition behavior. TGA measures the change in mass as a function of temperature, while DTA detects endothermic and exothermic events.[7][8]

| Temperature Range (°C) | Mass Loss (%) | Associated Event | Reference |

| 50 - 195 | ~15 | Loss of absorbed and hydration water | [6] |

| 200 - 300 | Significant | Complete decomposition of indium nitrate | [9] |

| 200 - 500 | ~70 | Complete decomposition of In(NO₃)₃ and degradation of PVP (in the polymerized complex method) | [6] |

| > 500 | No further loss | Formation of stable In₂O₃ | [6] |

Note: The mass loss percentages can vary depending on the initial hydration state of the indium nitrate and the presence of other organic components like PVP.

Characterization of Indium Oxide

The synthesized indium oxide nanoparticles are typically characterized to determine their structural and physical properties.

| Property | Method | Typical Values | Reference |

| Crystal Structure | X-ray Diffraction (XRD) | Cubic | [4] |

| Particle Size | Transmission Electron Microscopy (TEM) | 15-25 nm | [4] |

| Optical Band Gap | UV-Vis Spectroscopy | 3.70-3.93 eV | [4] |

| Functional Groups | Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms In-O stretching bands | [1] |

Conclusion

The thermal decomposition of this compound is a versatile and reliable method for the synthesis of indium(III) oxide nanoparticles. A thorough understanding of the decomposition pathway and the influence of experimental parameters, such as temperature and the use of additives, is crucial for controlling the properties of the final material. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to develop and optimize the synthesis of indium oxide for their specific applications.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Indium(III) oxide | 1312-43-2 [chemicalbook.com]

- 3. thaiscience.info [thaiscience.info]

- 4. researchgate.net [researchgate.net]

- 5. Solubility in In(NO3)3-HNO3-H2O system and indium nitrate thermal decomposition [inis.iaea.org]

- 6. researchgate.net [researchgate.net]

- 7. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 8. cores.research.asu.edu [cores.research.asu.edu]

- 9. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Hydrolysis of Indium(III) Nitrate Hydrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of Indium(III) nitrate (B79036) hydrate (B1144303) in aqueous solutions. The document details the chemical species formed, the influence of environmental factors, and the experimental methodologies used to characterize these processes. Particular emphasis is placed on quantitative data presentation, detailed experimental protocols, and visual representations of the core concepts to facilitate understanding and application in research and development.

Introduction to Indium(III) Hydrolysis

Indium(III) ions (In³⁺) in aqueous solutions undergo hydrolysis, a reaction with water molecules, to form a series of monomeric and polynuclear hydroxo complexes. This process is highly dependent on the pH of the solution, the concentration of indium ions, temperature, and the ionic strength of the medium. The hydrolysis of Indium(III) nitrate hydrate is of significant interest in various fields, including materials science, radiopharmaceutical chemistry, and environmental science, due to the diverse applications of indium compounds. Understanding the speciation of indium in aqueous solutions is crucial for controlling its reactivity, bioavailability, and potential toxicity. In drug development, for instance, the chelation of indium radioisotopes for diagnostic and therapeutic applications is directly influenced by the extent of hydrolysis.

The hydrolysis of the hydrated indium ion, [In(H₂O)₆]³⁺, proceeds through the stepwise deprotonation of its coordinated water molecules. The initial hydrolysis step involves the formation of the mononuclear species [In(OH)]²⁺. As the pH increases, further deprotonation leads to the formation of [In(OH)₂]⁺ and eventually the precipitation of indium hydroxide, In(OH)₃. Concurrently, at higher indium concentrations, polynuclear species such as [In₂(OH)₂]⁴⁺ and larger aggregates can also form.

Quantitative Data on Indium(III) Hydrolysis

The speciation of Indium(III) in aqueous solution is governed by a series of equilibrium reactions, each characterized by a specific stability or hydrolysis constant. These constants are essential for predicting the distribution of indium species under various conditions. The following tables summarize key quantitative data from potentiometric and other studies.

Table 1: Hydrolysis Constants (-log βpq) for Mononuclear and Polynuclear Indium(III) Species

| Species (p,q) | Formula | -log βpq | Temperature (°C) | Ionic Strength (M) | Reference |

| (1,1) | [In(OH)]²⁺ | 4.31 (± 0.003) | 25 | 0.10 (KNO₃) | [1][2] |

| (1,2) | [In(OH)₂]⁺ | 9.35 (± 0.01) | 25 | 0.10 (KNO₃) | [1][2] |

| (4,4) | [In₄(OH)₄]⁸⁺ | 7.32 (± 0.006) | 25 | 0.10 (KNO₃) | [1][2] |

| (5,5) | [In₅(OH)₅]¹⁰⁺ | 9.12 (± 0.009) | 25 | 0.10 (KNO₃) | [1][2] |

The notation βpq represents the overall formation constant for the species --INVALID-LINK--+ from p In³⁺ and q OH⁻ ions.

Table 2: Stepwise Hydrolysis Constants (log Ka) for Indium(III)

| Step | Reaction | log Ka | Temperature | Ionic Strength (M) | Reference |

| K₁ | In³⁺ + H₂O ⇌ [In(OH)]²⁺ + H⁺ | -5.02 (fixed) | Room Temp. | 1 (NaClO₄) | |

| K₂ | [In(OH)]²⁺ + H₂O ⇌ [In(OH)₂]⁺ + H⁺ | -4.1 (± 1.2) | Room Temp. | 1 (NaClO₄) | |

| K₃ | [In(OH)₂]⁺ + H₂O ⇌ In(OH)₃ + H⁺ | -6.0 (± 0.5) | Room Temp. | 1 (NaClO₄) | |

| K₄ | In(OH)₃ + H₂O ⇌ [In(OH)₄]⁻ + H⁺ | -9.5 (± 0.2) | Room Temp. | 1 (NaClO₄) |

Experimental Protocols for Studying Indium(III) Hydrolysis

A variety of experimental techniques are employed to investigate the hydrolysis of Indium(III) ions. The most common methods include potentiometric titrations, spectrophotometry, and perturbed angular correlation (PAC) spectroscopy.

Potentiometric Titration

Potentiometric titration is a primary method for determining the stability constants of metal complexes, including hydroxo species.

Methodology:

-

Solution Preparation:

-

An acidic stock solution of Indium(III) nitrate is prepared by dissolving a known amount of In(NO₃)₃·xH₂O in a standardized nitric acid solution to suppress initial hydrolysis. The indium concentration is typically in the millimolar range.

-

A carbonate-free titrant solution of a strong base (e.g., NaOH or KOH) is prepared and standardized.

-

A background electrolyte (e.g., KNO₃ or NaClO₄) is used to maintain a constant ionic strength throughout the titration.

-

-

Titration Procedure:

-

A known volume of the acidic indium solution is placed in a thermostatted reaction vessel.

-

The solution is titrated with the standardized base solution, added in small increments.

-

The potential (or pH) of the solution is measured after each addition of the titrant using a calibrated glass electrode and a reference electrode.

-

The titration is continued until a significant change in pH indicates the completion of the hydrolysis and precipitation reactions.

-

-

Data Analysis:

-

The collected data (volume of titrant vs. pH) are analyzed using specialized computer programs like MINIQUAD or PSEQUAD.

-

These programs refine the stability constants (βpq) for a proposed set of hydrolysis products by minimizing the difference between the experimental and calculated titration curves.

-

Spectrophotometry

Spectrophotometry can be used to study the formation of indium hydroxo complexes if they exhibit distinct absorption spectra.

Methodology:

-

Solution Preparation:

-

A series of solutions containing a fixed concentration of Indium(III) nitrate and varying pH are prepared using appropriate buffers or by the addition of acid/base.

-

The ionic strength of the solutions is kept constant using a non-complexing background electrolyte.

-

-

Spectroscopic Measurement:

-

The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

Changes in the absorbance at specific wavelengths are monitored as a function of pH.

-

-

Data Analysis:

-

The data are analyzed to determine the stoichiometry and stability constants of the absorbing species. This can involve graphical methods or more sophisticated numerical analysis.

-

Perturbed Angular Correlation (PAC) Spectroscopy

PAC spectroscopy is a nuclear technique that can provide information about the local chemical environment of a radioactive probe nucleus, such as ¹¹¹In.

Methodology:

-

Sample Preparation:

-

A solution of ¹¹¹In-labeled Indium(III) nitrate is prepared in an aqueous medium of the desired pH and ionic strength.

-

The total indium concentration is typically very low (carrier-free or with a small amount of stable indium carrier).

-

-

PAC Measurement:

-

The sample is placed in a PAC spectrometer, which consists of a set of gamma-ray detectors arranged at specific angles (e.g., 90° and 180°).

-

The time-dependent anisotropy of the gamma-ray cascade emitted from the decaying ¹¹¹In nuclei is measured. The interaction of the nuclear quadrupole moment of the intermediate state with the electric field gradient of the surrounding ligands perturbs this anisotropy.

-

-

Data Analysis:

-

The PAC spectrum (a plot of the anisotropy as a function of time) is analyzed to extract information about the different indium species present in the solution. Each species will have a characteristic perturbation function related to its symmetry and rotational correlation time.

-

Visualizing Hydrolysis Pathways and Experimental Workflows

Graphviz diagrams are provided below to illustrate the key processes involved in the hydrolysis of Indium(III) nitrate and the experimental workflows used for its study.

Caption: Hydrolysis pathway of Indium(III) in aqueous solution.

Caption: Workflow for potentiometric titration of Indium(III).

Caption: Workflow for PAC spectroscopy of Indium(III).

Conclusion

The hydrolysis of this compound in aqueous solutions is a complex process involving the formation of multiple monomeric and polynuclear hydroxo species. The distribution of these species is intricately linked to pH, concentration, temperature, and ionic strength. A thorough understanding of these relationships, supported by robust quantitative data from techniques such as potentiometric titration, spectrophotometry, and PAC spectroscopy, is paramount for the effective application of indium compounds in scientific research and industrial development, particularly in the realm of drug development where precise control over metal ion speciation is critical. This guide provides a foundational framework for researchers to navigate the complexities of indium hydrolysis and to design experiments that account for its multifaceted nature.

References

Solubility Profile of Indium(III) Nitrate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Indium(III) nitrate (B79036) hydrate (B1144303) in various solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the dissolution characteristics of this compound, which is crucial for its application in synthesis, catalysis, and materials science.

Executive Summary

Indium(III) nitrate hydrate, with the general formula In(NO₃)₃·xH₂O, is a white, crystalline solid that serves as a key precursor in the synthesis of various indium-containing compounds, including indium oxide nanoparticles. Its solubility is a critical parameter for its use in solution-based chemical processes. This document details the available quantitative and qualitative solubility data, provides standardized experimental protocols for solubility determination, and outlines the factors influencing its dissolution.

Solubility Data

The solubility of this compound has been characterized in aqueous and organic solvents. While quantitative data is available for its solubility in water at various temperatures, information for organic solvents is primarily qualitative.

Aqueous Solubility

This compound is highly soluble in water.[1][2][3] The solubility in water is temperature-dependent, increasing with a rise in temperature. A study on the In(NO₃)₃-HNO₃-H₂O system provides specific solubility values at different temperatures.

Table 1: Quantitative Solubility of Indium(III) Nitrate in Water

| Temperature (°C) | Solubility (wt%) |

| 20 | 62.2 |

| 30 | 63.3 |

| 40 | 66.3 |

| 50 | 68.4 |

| Data sourced from a study on the In(NO₃)₃-HNO₃-H₂O system. |

It is important to note that the dissolution of this compound in deionized water can be challenging due to hydrolysis.[1] The In³⁺ ion is easily hydrolyzed, which can lead to the formation of less soluble hydroxide (B78521) or hydroxynitrate species on the surface of the solid, inhibiting further dissolution.[1] To achieve complete dissolution and prevent precipitation, it is recommended to use a slightly acidic solution, such as 0.01-0.1 M nitric acid.[1]

Organic Solvent Solubility

Table 2: Qualitative Solubility of this compound in Various Solvents

| Solvent | IUPAC Name | Type | Solubility |

| Water | Water | Protic, Inorganic | Soluble |

| Methanol (B129727) | Methanol | Protic, Alcohol | Soluble[4][5] |

| Ethanol | Ethanol | Protic, Alcohol | Soluble[4][5] |

| Tetrahydrofuran (THF) | Oxolane | Aprotic, Ether | No Data |

| Acetone | Propan-2-one | Aprotic, Ketone | No Data |

Experimental Protocols

This section outlines a general methodology for determining the solubility of this compound in a given solvent. This protocol can be adapted for various solvents and temperature conditions.

Materials and Equipment

-

This compound (of known purity)

-

Solvent of interest (e.g., water, ethanol, methanol)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Gravimetric analysis equipment (drying oven, desiccator) or a calibrated analytical instrument (e.g., ICP-MS for indium determination).

Gravimetric Method for Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

Allow the mixture to settle for a short period at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-heated/cooled pipette to maintain the temperature.

-

Immediately filter the solution using a syringe filter into a pre-weighed container. This step is crucial to remove any undissolved solid.

-

-

Solvent Evaporation and Mass Determination:

-

Place the container with the filtered solution in a drying oven at a suitable temperature to evaporate the solvent without decomposing the salt (note: the hydrate decomposes above 100°C).

-

Once the solvent is fully evaporated, transfer the container to a desiccator to cool to room temperature.

-

Weigh the container with the dried solute.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container.

-

Express the solubility in desired units (e.g., g/100 mL, wt%).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: As shown in the aqueous solubility data, temperature has a significant impact on the solubility of this salt.

-

Solvent Polarity: Being an ionic compound, this compound is most soluble in polar solvents like water and lower alcohols.

-

pH of the Solution: In aqueous solutions, the pH plays a critical role. Acidic conditions can suppress hydrolysis and enhance solubility.

-

Presence of Common Ions: The presence of other nitrate salts in the solution could potentially decrease the solubility of Indium(III) nitrate due to the common ion effect.

-

Hydration State: The number of water molecules in the crystal lattice (x in In(NO₃)₃·xH₂O) can affect its solubility characteristics.

Conclusion

This compound is a highly water-soluble compound, with its solubility increasing with temperature. It also exhibits solubility in polar organic solvents like methanol and ethanol. For practical dissolution in water, acidification is recommended to prevent hydrolysis. The provided experimental protocol offers a standardized method for researchers to determine its solubility in various solvents of interest, enabling better control and optimization of chemical processes involving this important indium precursor. Further research is warranted to quantify its solubility in a broader range of organic solvents.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Indium(III) Nitrate Pentahydrate

For Immediate Release

A comprehensive analysis of the crystal structure of Indium(III) nitrate (B79036) pentahydrate [In(NO₃)₃·5H₂O], a compound of interest for researchers, scientists, and drug development professionals. This guide provides an in-depth look at its crystallographic parameters, synthesis, and the experimental protocol for its structural determination, presenting a valuable resource for scientific and industrial applications.

Indium(III) nitrate pentahydrate crystallizes in a monoclinic system, a key detail for understanding its physical and chemical properties. The structure has been elucidated and consists of complex aquated indium cations and nitrate anions, forming a stable crystalline lattice.

Crystallographic Data Summary

The precise arrangement of atoms in Indium(III) nitrate pentahydrate has been determined through single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below, providing a quantitative foundation for computational modeling and further experimental design.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 10.35 |

| b (Å) | 9.17 |

| c (Å) | 11.25 |

| α (°) | 90 |

| β (°) | 91.05 |

| γ (°) | 90 |

| Formula Units (Z) | 4 |

Molecular Structure and Coordination

The crystal structure of Indium(III) nitrate pentahydrate is characterized by the presence of [In(H₂O)₅(NO₃)]²⁺ cations and free nitrate anions. In the cationic complex, the indium(III) ion is coordinated by five water molecules and one nitrate group, resulting in an octahedral geometry. This coordination environment is crucial for the compound's reactivity and its interactions in various chemical systems.

Experimental Protocols

The determination of this intricate crystal structure relies on precise experimental procedures for both the synthesis of high-quality single crystals and their analysis using X-ray diffraction.

Synthesis of Indium(III) Nitrate Pentahydrate Single Crystals

A detailed and reproducible method for the synthesis of single crystals of Indium(III) nitrate pentahydrate is outlined below. This protocol is essential for obtaining crystals of sufficient size and quality for crystallographic analysis.

-

Dissolution of Indium Metal: High-purity indium metal is dissolved in concentrated nitric acid. The reaction proceeds with the evolution of nitrogen oxides, and the resulting solution contains indium(III) nitrate. The balanced chemical equation for this reaction is: In + 4 HNO₃ → In(NO₃)₃ + NO + 2 H₂O[1]

-

Crystallization: The resulting solution is carefully evaporated to induce supersaturation. Slow evaporation at a controlled temperature is critical to promote the growth of well-defined single crystals. The solution is typically left undisturbed in a crystallization dish covered with a perforated film to allow for slow solvent removal.

-

Crystal Harvesting: Once crystals of suitable size have formed, they are carefully harvested from the mother liquor, washed with a small amount of cold deionized water, and dried.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the key steps in the determination of the crystal structure of Indium(III) nitrate pentahydrate using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. A complete dataset of diffraction intensities is collected by rotating the crystal and recording the diffraction pattern at various orientations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson synthesis and subsequently refined using least-squares methods to obtain the final atomic coordinates and displacement parameters.

Experimental Workflow

The logical flow of the experimental process, from synthesis to final structure elucidation, is a critical aspect of crystallographic studies.

This in-depth guide provides a foundational understanding of the crystal structure of Indium(III) nitrate pentahydrate, offering valuable data and protocols for the scientific community. The detailed crystallographic information serves as a cornerstone for further research into the applications of this compound in various fields, including materials science and pharmaceuticals.

References

An In-depth Technical Guide to the Safe Handling of Indium(III) Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols, handling procedures, and potential hazards associated with Indium(III) nitrate (B79036) hydrate (B1144303). The information is intended to equip laboratory personnel with the knowledge required to work with this compound safely and effectively.

Chemical Identification and Physical Properties

Indium(III) nitrate hydrate is an odorless, off-white crystalline solid.[1] It is hygroscopic, meaning it readily absorbs moisture from the air, and is soluble in water and lower alcohols.[1][2] The hydrated forms typically lose water at temperatures above 100°C and decompose to indium oxide at temperatures exceeding 250°C.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a strong oxidizer and can intensify fires, potentially causing ignition upon contact with combustible materials.[3][4] It is harmful if swallowed, inhaled, or in contact with skin.[5][6] Some classifications also list it as causing serious skin and eye irritation.[7][8]

GHS Hazard Statements:

Precautionary Statements (Selected):

-

P210 & P220: Keep away from heat and combustible materials.[9][10]

-

P261: Avoid breathing dust.[9]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5][7]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][10]

Toxicology and Health Effects

Exposure to indium compounds can lead to a range of health effects. The primary target organs include the respiratory system, eyes, skin, liver, and kidneys.[9] Symptoms of acute exposure can include irritation to the eyes, skin, and respiratory system, shortness of breath, headache, nausea, and vomiting.[2][9] Chronic exposure to indium compounds has been linked to serious and sometimes fatal lung diseases, including pulmonary edema and pneumonitis.[3][5][8]

The toxicity of indium is primarily mediated by the indium ion, which can induce oxidative stress, a proinflammatory response, and DNA damage within cells.[11][12][13] Studies have shown that indium can trigger apoptosis (programmed cell death) and necrosis in a dose-dependent manner.[14]

| Test Type | Species | Value | Reference |

| EC50 (Effective Concentration, 50%) | Vibrio fischeri (bacterium) | 0.04 mM (at 15 min) | [11] |

| NOAEL (No-Observed-Adverse-Effect Level) | Vibrio fischeri (bacterium) | 0.02 mM (at 15 min) | [11] |

Regulatory bodies have established exposure limits for indium and its compounds to protect workers.

| Organization | Limit Type | Value | Notes |

| NIOSH (National Institute for Occupational Safety and Health) | REL (Recommended Exposure Limit) | TWA 0.1 mg/m³ (as In) | Applies to indium and its compounds.[3][9] |

| ACGIH (American Conference of Governmental Industrial Hygienists) | TLV (Threshold Limit Value) | TWA 0.1 mg/m³ (as In) | Intended to minimize adverse lung effects.[3][8] |

| OSHA (Occupational Safety and Health Administration) | PEL (Permissible Exposure Limit) | None Established | [3][9][10] |

TWA = Time-Weighted Average over an 8-hour workday.

Caption: Simplified signaling pathway for Indium-induced cellular toxicity.

General Protocol for Safe Handling in a Research Setting

This protocol outlines the standard procedure for handling this compound in a laboratory environment. It is synthesized from established safety guidelines and should be adapted to specific experimental needs following a thorough risk assessment.

4.1. Pre-Handling Preparations

-

Risk Assessment: Conduct and document a risk assessment for the specific procedure involving this compound.

-

Information Review: Read and understand the Safety Data Sheet (SDS) before starting work.[2]

-

Engineering Controls: Ensure a properly functioning chemical fume hood or ventilated enclosure is available and in use.[5][9] Local exhaust ventilation is critical to minimize inhalation exposure.[3]

-

PPE Assembly: Gather all required Personal Protective Equipment (PPE). (See Section 8.0).

-

Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

4.2. Handling Procedure

-

Work Area: Conduct all manipulations of the solid compound within a chemical fume hood to prevent dust generation and inhalation.[5][9]

-

Dispensing: When weighing or transferring the powder, do so carefully to avoid creating airborne dust. Use appropriate tools (e.g., spatulas).

-

Avoidance of Incompatibles: Keep the compound away from combustible materials, reducing agents, and strong acids.[4][7] Do not smoke or have open flames in the handling area.[2][3]

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][3] Do not eat, drink, or smoke in the work area.[9]

4.3. Post-Handling & Storage

-

Container Sealing: Ensure the container is tightly closed after use to protect it from moisture, as it is hygroscopic.[2][5]

-

Storage: Store in a cool, dry, and well-ventilated place.[2][3] Designate a storage area away from combustible materials.[9]

-

Decontamination: Clean the work surface and any contaminated equipment thoroughly.

-

Waste Disposal: Dispose of waste, including contaminated PPE, as hazardous waste in properly labeled, sealed containers.[5] (See Section 9.0).

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

Caption: Workflow for emergency response to exposure or spills.

5.1. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][9][15]

-

Skin Contact: Immediately take off all contaminated clothing.[2][9] Wash the affected area with plenty of soap and water. Consult a physician.[2][3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][15] Remove contact lenses if present and easy to do.[9] Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][15]

5.2. Fire-Fighting Measures

-

Hazards: This substance is an oxidizer and may intensify fires.[4] It is not combustible itself, but contact with combustible materials may cause a fire.[2] Hazardous decomposition products include nitrogen oxides and indium oxides.[2][7]

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][11]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with the substance and its decomposition products.[2][3][11]

5.3. Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel from the area.[2][3] Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat or protective suit.[2][3][15]

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[3][8][9]

-

Containment and Cleanup: Avoid raising dust.[3][9] Carefully sweep or shovel the spilled material.[2][3] Collect the material and place it into a suitable, closed, and properly labeled container for disposal.[2][11]

Personal Protective Equipment (PPE) Decision Framework

The selection of appropriate PPE is critical to minimize exposure. Use this framework to ensure adequate protection.

Caption: Decision framework for selecting appropriate Personal Protective Equipment (PPE).

-

Engineering Controls: Always handle this material within a chemical fume hood or other ventilated enclosure.[2]

-

Eye/Face Protection: Wear safety glasses with side shields.[3] If there is a risk of splashing, use chemical safety goggles and/or a face shield.[8]

-

Skin Protection: Wear chemical-resistant gloves, such as nitrile gloves.[2][3] A lab coat is required at a minimum. For tasks with a higher risk of contamination, a full protective suit may be necessary.[2][3]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator (e.g., N100 or P3 filter).[2]

Disposal and Transportation

7.1. Disposal Considerations This material and its container must be disposed of as hazardous waste.[8] Do not dispose of it in standard refuse or down the drain.[3][8] All waste materials should be collected in sealed, clearly labeled containers.[2] Engage a licensed professional waste disposal company for final disposal.[3][11]

7.2. Transportation Information this compound is regulated for transport.

References

- 1. indium.com [indium.com]

- 2. INDIUM COMPOUNDS (as In) | Occupational Safety and Health Administration [osha.gov]

- 3. Use of and Occupational Exposure to Indium in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACGIH Adopts TLVs for Chemicals Including Fluorine and Indium Tin Oxide [publications.aiha.org]

- 5. Use of and occupational exposure to indium in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]

- 8. Indium - Hazardous Agents | Haz-Map [haz-map.com]

- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Indium [cdc.gov]

- 10. teck.com [teck.com]

- 11. Toxicological assessment of indium nitrate on aquatic organisms and investigation of the effects on the PLHC-1 fish cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Intracellular accumulation of indium ions released from nanoparticles induces oxidative stress, proinflammatory response and DNA damage. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. The semiconductor elements arsenic and indium induce apoptosis in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Purity of Commercially Available Indium(III) Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity levels of commercially available Indium(III) nitrate (B79036) hydrate (B1144303) [In(NO₃)₃·xH₂O]. Understanding the purity of this critical precursor is paramount for ensuring reproducibility and success in a wide range of high-technology applications, from the synthesis of advanced semiconductor materials to the development of novel pharmaceutical agents. This document details the common purity grades, methods of analysis, and the significant impact of impurities on downstream applications.

Commercial Purity Levels and Specifications

Indium(III) nitrate hydrate is commercially available in various purity grades, typically categorized based on the trace metals basis. This designation indicates the percentage of the material that is not comprised of a specific list of metallic impurities. The most common grades range from 99% to ultra-high purity levels of 99.999%.

The purity is often determined by subtracting the total concentration of measured metallic impurities from 100%. It is crucial to note that this does not account for anionic impurities or the exact water of hydration, which can vary.

Table 1: Comparison of Typical Purity Grades for this compound

| Purity Grade (Trace Metals Basis) | Typical Total Metallic Impurities | Key Considerations for Application |

| 99.999% | ≤ 15 ppm (0.0015%) | Suitable for the most demanding semiconductor applications, such as the synthesis of high-quality quantum dots and epitaxial layers, where even minute impurities can alter optoelectronic properties. |

| 99.99% | ≤ 100-150 ppm (0.01% - 0.015%) | Commonly used in the production of transparent conducting oxides like Indium Tin Oxide (ITO) for high-performance displays and solar cells, as well as in sensitive catalyst preparations.[1] |

| 99.9% | ≤ 1500 ppm (0.15%) | Appropriate for general research and development, synthesis of less sensitive materials, and applications where stringent impurity control is not the primary concern.[2][3] |

| Reagent Grade (≥99%) | Variable, typically >99% overall purity | Used in general laboratory applications and educational settings. The impurity profile is less characterized compared to higher grades. |

Table 2: Example Certificate of Analysis Data for High-Purity this compound (99.99%)

| Impurity | Specification (ppm) |

| Aluminum (Al) | < 1 |

| Calcium (Ca) | 2 |

| Chromium (Cr) | < 1 |

| Copper (Cu) | < 1 |

| Iron (Fe) | < 1 |

| Lead (Pb) | < 1 |

| Magnesium (Mg) | < 1 |

| Nickel (Ni) | < 1 |

| Tin (Sn) | < 1 |

| Zinc (Zn) | < 1 |

| Data is illustrative and based on commercially available certificates of analysis. Actual values may vary by supplier and lot. |

Experimental Protocols for Purity Determination

A comprehensive assessment of this compound purity involves a combination of analytical techniques to quantify the indium content, trace metallic impurities, and water of hydration.

Assay of Indium Content by Complexometric EDTA Titration

Complexometric titration with Ethylenediaminetetraacetic acid (EDTA) is a standard method for the accurate determination of the indium content. The procedure relies on the formation of a stable, water-soluble complex between the In³⁺ ions and EDTA.

Principle: Indium ions form a stable 1:1 complex with EDTA. The endpoint of the titration is detected using a metallochromic indicator, which changes color when all the free In³⁺ ions have been complexed by the EDTA.

Detailed Protocol:

-

Preparation of a Standard EDTA Solution (e.g., 0.05 M):

-

Accurately weigh a suitable amount of primary standard grade disodium (B8443419) EDTA (Na₂H₂Y₂·2H₂O), dried at 80°C.

-

Dissolve the EDTA in deionized water in a volumetric flask and dilute to the mark.

-

-

Sample Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in deionized water in an Erlenmeyer flask.

-

Adjust the pH of the solution to approximately 2.5 - 3.0 using a suitable buffer (e.g., an acetic acid/sodium acetate (B1210297) buffer). This pH is crucial for the selective titration of indium.

-

-

Titration:

-

Add a few drops of a suitable metallochromic indicator. Xylenol orange is a commonly used indicator for indium titration, which is red in the presence of In³⁺ and turns yellow at the endpoint.

-

Titrate the sample solution with the standardized EDTA solution until the color changes from red to a clear yellow. The titration should be performed slowly near the endpoint.

-

-

Calculation:

-

The percentage of indium in the sample can be calculated using the following formula:

Where:

-

V_EDTA is the volume of EDTA solution used in the titration (in L).

-

M_EDTA is the molarity of the EDTA solution (in mol/L).

-

AW_In is the atomic weight of indium (114.82 g/mol ).

-

W_sample is the weight of the this compound sample (in g).

-

Determination of Trace Metallic Impurities by ICP-MS

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the gold standard for quantifying trace and ultra-trace metallic impurities due to its high sensitivity and ability to perform multi-element analysis.

Principle: The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the constituent elements. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive detection and quantification.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in high-purity dilute nitric acid.

-

Dilute the sample solution to a suitable concentration with deionized water to fall within the linear dynamic range of the ICP-MS instrument.

-

-

Instrument Calibration:

-

Prepare a series of multi-element calibration standards from certified stock solutions, covering the expected concentration range of the impurities.

-

The calibration standards should be matrix-matched to the sample solution (i.e., contain a similar concentration of indium and nitric acid).

-

-

Analysis:

-

Aspirate the sample and calibration solutions into the ICP-MS instrument.

-

Monitor the ion signals for the elements of interest. An internal standard is typically used to correct for instrumental drift and matrix effects.

-

-

Data Processing:

-

Generate calibration curves for each element by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of each impurity in the sample solution from its corresponding calibration curve.

-

Calculate the concentration of each impurity in the original solid sample in parts per million (ppm).

-

Determination of Water Content by Karl Fischer Titration

The water content in this compound is variable and significantly impacts its molecular weight and the stoichiometry of reactions. Karl Fischer titration is a highly specific and accurate method for determining the water of hydration.

Principle: The Karl Fischer reaction is a quantitative chemical reaction between water, iodine, sulfur dioxide, and a base in an alcohol solvent. The endpoint is detected potentiometrically when an excess of iodine is present.

Detailed Protocol:

-

Apparatus:

-

Use a dedicated Karl Fischer titrator (either volumetric or coulometric, depending on the expected water content).

-

-

Reagent Preparation and Standardization:

-

Use commercially available Karl Fischer reagents.

-

Standardize the titrant by titrating a known amount of a certified water standard or a stable hydrate with a known water content (e.g., sodium tartrate dihydrate).

-

-

Sample Analysis:

-

Accurately weigh a sample of this compound and quickly transfer it to the titration vessel containing the Karl Fischer solvent.

-

Titrate the sample with the standardized Karl Fischer reagent to the potentiometric endpoint.

-

-

Calculation:

-

The percentage of water in the sample is calculated based on the volume of titrant consumed and its water equivalent factor.

-

Impact of Impurities on Downstream Applications

The purity of this compound is a critical factor that directly influences the performance and quality of the final products in various applications.

Semiconductor and Electronics Applications

In the fabrication of semiconductor devices, such as thin-film transistors and quantum dots, even trace amounts of metallic impurities can have a profound impact.

-

Indium Tin Oxide (ITO) Thin Films: The electrical conductivity and optical transparency of ITO films are highly sensitive to the purity of the indium precursor. Metallic impurities can act as scattering centers for charge carriers, increasing the resistivity of the film. They can also introduce defects in the crystal lattice, leading to reduced optical transparency.

-

Quantum Dots (QDs): The synthesis of high-quality InP or other indium-based quantum dots requires ultra-high purity precursors. Metallic impurities can act as nucleation sites, leading to a broader size distribution of the QDs and consequently, less sharp and predictable photoluminescence. Certain impurities can also introduce non-radiative recombination pathways, quenching the fluorescence and reducing the quantum yield.

Pharmaceutical and Drug Development Applications

In pharmaceutical applications, the control of elemental impurities is a regulatory requirement to ensure the safety and efficacy of the drug product.

-

Toxicity: Certain metallic impurities, such as lead, mercury, cadmium, and arsenic, are toxic even at very low concentrations and must be strictly controlled.

-

Catalyst Poisoning: If this compound is used as a precursor for an indium-based catalyst, certain metallic impurities can poison the catalyst, reducing its activity and selectivity.

-

Drug Stability: Trace metals can sometimes catalyze the degradation of the active pharmaceutical ingredient (API), leading to a shorter shelf life and the formation of potentially harmful degradation products.

Visualizations

Conclusion

The selection of an appropriate grade of this compound is a critical decision that should be based on the specific requirements of the intended application. For researchers, scientists, and drug development professionals, a thorough understanding of the purity levels, the methods used for their verification, and the potential impact of impurities is essential for achieving reliable, reproducible, and high-quality results. It is always recommended to consult the supplier's certificate of analysis for lot-specific impurity data and to consider the analytical techniques used to generate this data when evaluating the suitability of the material for a particular purpose.

References

An In-Depth Technical Guide to the Lewis Acidity of Indium(III) Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lewis acidic properties of Indium(III) nitrate (B79036) hydrate (B1144303), a versatile and water-tolerant Lewis acid catalyst employed in a variety of organic transformations. This document details the current understanding of its acidity, presents experimental protocols for key reactions it catalyzes, and visualizes the underlying reaction mechanisms and workflows.

Understanding the Lewis Acidity of Indium(III) Compounds

The catalytic activity of Indium(III) nitrate hydrate stems from the electrophilic nature of the Indium(III) center, which can coordinate to Lewis basic sites in organic molecules, such as carbonyl oxygen or imine nitrogen atoms. This coordination enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.

Quantitative Data on Lewis Acidity of Related Indium Compounds

While specific quantitative data for this compound is not available, the following table summarizes the Gutmann-Beckett Acceptor Numbers (AN) for other relevant Lewis acids to provide a comparative context. The Gutmann-Beckett method is a widely accepted experimental procedure for assessing Lewis acidity using triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule and ³¹P NMR spectroscopy.[1]

| Lewis Acid | Acceptor Number (AN) |

| Indium(III) Chloride Ionic Liquid ([C₈mim]Cl-InCl₃, χ ≥ 0.5) | ~57 |

| Aluminum(III) Chloride | 87 |

| Titanium(IV) Chloride | 70 |

| Boron(III) Fluoride | 89 |

| Boron(III) Iodide | 115 |

Note: The acceptor number for the Indium(III) chloride ionic liquid provides an estimate of the Lewis acidity of a chloroindate(III) species.

Key Organic Reactions Catalyzed by this compound and Analogs

This compound and its analogs, such as Indium(III) chloride and triflate, are effective catalysts for a variety of important organic reactions. This section details the experimental protocols for three such transformations: the Friedländer synthesis of quinolines, the Mukaiyama aldol (B89426) reaction, and the hetero-Diels-Alder reaction.

Friedländer Synthesis of Quinolines

The Friedländer synthesis is a classic method for the preparation of quinoline (B57606) derivatives through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. Lewis acids like Indium(III) salts can effectively catalyze this reaction under mild conditions.

A mixture of a 2-aminoaryl ketone (1.0 mmol), a β-ketoester (1.2 mmol), and this compound (5-10 mol%) in ethanol (B145695) (5 mL) is stirred at room temperature or gently heated (e.g., 60 °C). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired quinoline derivative.

Logical Workflow for Friedländer Synthesis

Caption: Workflow for the this compound catalyzed Friedländer synthesis of quinolines.

The reaction proceeds through a series of steps initiated by the Lewis acidic activation of the carbonyl group of the β-ketoester by the Indium(III) ion.

Caption: Mechanism of the Indium(III)-catalyzed Friedländer synthesis.

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a carbon-carbon bond-forming reaction between a silyl (B83357) enol ether and a carbonyl compound, typically an aldehyde or ketone. The reaction is promoted by a Lewis acid, which activates the carbonyl component. Indium(III) salts have been shown to be effective catalysts for this transformation, even in aqueous media.[2]

To a stirred solution of an aldehyde (1.0 mmol) and a silyl enol ether (1.2 mmol) in a suitable solvent (e.g., dichloromethane (B109758) or water), this compound (10-20 mol%) is added. The reaction mixture is stirred at room temperature until the aldehyde is consumed, as indicated by TLC. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated. The crude product is purified by column chromatography to yield the β-hydroxy carbonyl compound.

Experimental Workflow for Mukaiyama Aldol Reaction

Caption: Workflow for the this compound catalyzed Mukaiyama aldol reaction.